1-(2,2-Dimethoxyethyl)-4-fluorobenzene chemical properties
1-(2,2-Dimethoxyethyl)-4-fluorobenzene chemical properties
An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(2,2-Dimethoxyethyl)-4-fluorobenzene, also known as 4-fluorophenylacetaldehyde dimethyl acetal, is a fluorinated aromatic organic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates a fluorobenzene moiety, a common pharmacophore known to enhance metabolic stability and binding affinity, and a dimethyl acetal group, which serves as a stable protecting group for a reactive aldehyde functionality.[1][2] This unique combination makes it a valuable and versatile building block for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.
This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, reactivity, and safe handling procedures for 1-(2,2-Dimethoxyethyl)-4-fluorobenzene, designed for researchers, chemists, and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene are summarized below. These identifiers and computed values are critical for substance registration, analytical characterization, and predictive modeling of its behavior.
| Property | Value | Source |
| IUPAC Name | 1-(2,2-dimethoxyethyl)-4-fluorobenzene | [3] |
| CAS Number | 121039-98-3 | [3] |
| Molecular Formula | C₁₀H₁₃FO₂ | [3] |
| Molecular Weight | 184.21 g/mol | [3] |
| Monoisotopic Mass | 184.08995782 Da | [3] |
| Appearance | Light yellow liquid (predicted) | [4] |
| Boiling Point | 100-104 °C at 15 mmHg (for analogous 1-(2-bromoethyl)-4-fluorobenzene) | [5] |
| Density | 1.4498 g/mL at 25 °C (for analogous 1-(2-bromoethyl)-4-fluorobenzene) | [5] |
| XlogP (Predicted) | 2.2 | [3] |
| InChIKey | ICDKNFHCKJLHMN-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The most common and direct synthesis of 1-(2,2-dimethoxyethyl)-4-fluorobenzene involves the acid-catalyzed acetalization of 4-fluorophenylacetaldehyde. The acetal group serves as an excellent protecting group, as it is stable to basic, organometallic, and nucleophilic reagents but can be readily removed under acidic conditions to regenerate the aldehyde.
Experimental Protocol: Synthesis via Acetalization
This protocol describes a general procedure for the synthesis of 1-(2,2-dimethoxyethyl)-4-fluorobenzene.
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Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorophenylacetaldehyde (1.0 eq), trimethyl orthoformate (1.5 eq), and anhydrous methanol (approx. 0.2 M concentration of the aldehyde).
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Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.01-0.05 eq).
-
Expertise & Experience : The acid catalyst is essential for protonating the carbonyl oxygen of the aldehyde, which significantly increases its electrophilicity and makes it susceptible to nucleophilic attack by methanol. Trimethyl orthoformate acts as both a reagent and a dehydrating agent, reacting with the water byproduct to form methanol and methyl formate, thereby driving the reaction equilibrium toward the product side according to Le Chatelier's principle.
-
-
Reaction : Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Quenching : Upon completion, cool the reaction to room temperature and quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
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Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-(2,2-dimethoxyethyl)-4-fluorobenzene.
Synthesis Workflow Diagram
Caption: Acid-catalyzed synthesis of the target compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(2,2-dimethoxyethyl)-4-fluorobenzene. The expected data from key analytical techniques are detailed below.
| Technique | Expected Data & Interpretation |
| ¹H NMR | Aromatic Protons : Two multiplets (~7.0-7.3 ppm, 4H), exhibiting a characteristic AA'BB' splitting pattern due to the fluorine substituent. **Methine Proton (-CH(OMe)₂) **: A triplet (~4.5 ppm, 1H) due to coupling with the adjacent methylene protons. Methoxy Protons (-OCH₃) : A sharp singlet (~3.3 ppm, 6H). Methylene Protons (-CH₂-) : A doublet (~2.8 ppm, 2H) due to coupling with the methine proton. |
| ¹³C NMR | C-F Carbon : A doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) around 162 ppm.[6] Ortho Carbons : Doublets with a two-bond coupling constant (²JCF ≈ 20-25 Hz) around 115 ppm.[6] Meta Carbons : Doublets with a three-bond coupling constant (³JCF ≈ 8-10 Hz) around 130 ppm.[6] Ipso-Carbon (C-CH₂) : A doublet with a small four-bond coupling constant (⁴JCF ≈ 2-4 Hz). Acetal Carbon (-CH(OMe)₂) : A singlet around 103 ppm. Methoxy Carbons (-OCH₃) : A singlet around 53 ppm. Methylene Carbon (-CH₂-) : A singlet around 39 ppm. |
| ¹⁹F NMR | A single resonance, typically a triplet of triplets, due to coupling with the ortho and meta protons of the benzene ring. |
| Mass Spec. (EI) | Molecular Ion (M⁺) : m/z = 184.09. Key Fragments : m/z = 153 ([M-OCH₃]⁺), m/z = 109 ([F-C₆H₄-CH₂]⁺, fluorotropylium ion), m/z = 75 ([CH(OCH₃)₂]⁺). |
Expertise & Experience : The carbon-fluorine coupling constants observed in ¹³C NMR are highly diagnostic. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J). Observing this specific pattern provides unambiguous confirmation of the fluorobenzene moiety and the substitution pattern.[6]
Reactivity and Synthetic Applications
1-(2,2-Dimethoxyethyl)-4-fluorobenzene is a stable intermediate that offers two primary sites for chemical modification: the acetal group and the fluorinated aromatic ring.
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Deprotection to Aldehyde : The acetal is readily hydrolyzed under mild aqueous acidic conditions (e.g., HCl, acetic acid) to regenerate the parent 4-fluorophenylacetaldehyde. This aldehyde is a precursor for various transformations, including:
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Reductive amination to form substituted phenethylamines.
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Wittig reactions to synthesize substituted styrenes.
-
Oxidation to form 4-fluorophenylacetic acid.
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-
Reactions at the Aromatic Ring : The fluorobenzene ring can participate in reactions such as:
-
Nucleophilic Aromatic Substitution (SₙAr) : While fluorine is a poor leaving group in SₙAr compared to other halogens, reactions can be forced under harsh conditions or if additional activating groups are present.
-
Ortho-metalation : Directed ortho-metalation can be achieved using strong bases like organolithium reagents, allowing for subsequent functionalization at the position adjacent to the fluorine atom.
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Role as a Synthetic Intermediate
Caption: Key reactive pathways for the title compound.
Safety and Handling
While specific toxicological data for 1-(2,2-dimethoxyethyl)-4-fluorobenzene is limited, GHS hazard classifications from aggregated sources indicate potential hazards.[3] Safe handling procedures should be based on these classifications and data from structurally related compounds.[7]
GHS Hazard Statements
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H302 : Harmful if swallowed.[3]
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H315 : Causes skin irritation.[3]
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H319 : Causes serious eye irritation.[3]
-
H335 : May cause respiratory irritation.[3]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Avoiding Contact : Take precautions to avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[8]
-
Spills : In the event of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[7]
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water.[7]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Conclusion
1-(2,2-Dimethoxyethyl)-4-fluorobenzene is a valuable synthetic intermediate with well-defined chemical properties. Its utility stems from the stable, yet readily cleavable, acetal protecting group and the presence of a fluorinated phenyl ring, a key feature in modern drug design. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is crucial for its effective application in complex organic synthesis and pharmaceutical research. Adherence to strict safety protocols is mandatory when handling this compound.
References
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